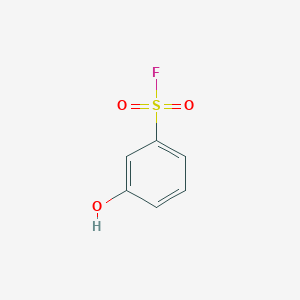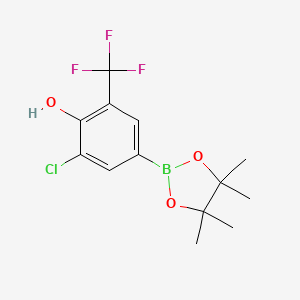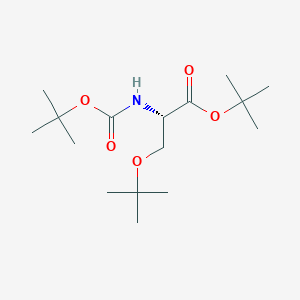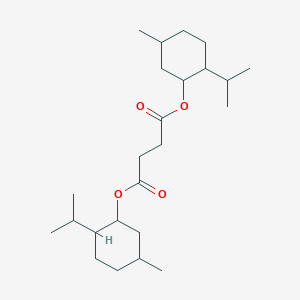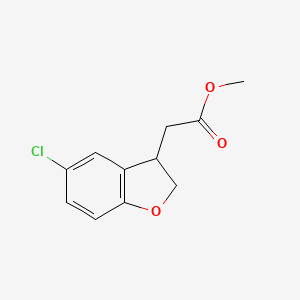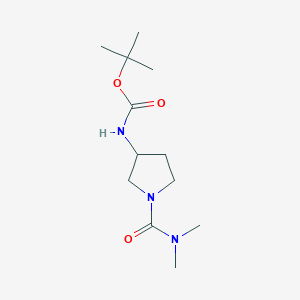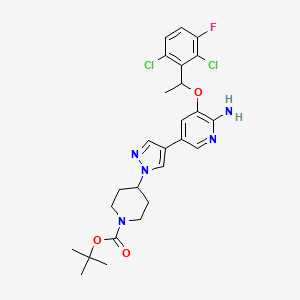![molecular formula C14H15F2N3O2S B12280609 1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12280609.png)
1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 3,5-difluorobenzenesulfonyl group attached to an azetidine ring, which is further linked to a methyl-substituted imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine ring and the imidazole ring separately. The azetidine ring can be synthesized through the cyclization of appropriate amines or nitriles under controlled conditions. The imidazole ring is often prepared through the cyclization of amido-nitriles or other suitable precursors using catalysts such as nickel .
Once the individual rings are prepared, they are linked together through a series of reactions involving sulfonylation and alkylation. The reaction conditions for these steps often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to ensure complete conversion and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial production may involve the use of advanced purification techniques such as chromatography and crystallization to isolate the desired compound .
化学反応の分析
Types of Reactions
1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve the use of solvents like DMF, elevated temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
科学的研究の応用
1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules .
類似化合物との比較
Similar Compounds
- **1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole
- **1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-ethyl-1H-imidazole
- **1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-pyrazole
Uniqueness
The uniqueness of 1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole lies in its specific combination of functional groups and structural features. The presence of the 3,5-difluorobenzenesulfonyl group and the azetidine ring imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds.
特性
分子式 |
C14H15F2N3O2S |
|---|---|
分子量 |
327.35 g/mol |
IUPAC名 |
1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]-2-methylimidazole |
InChI |
InChI=1S/C14H15F2N3O2S/c1-10-17-2-3-18(10)7-11-8-19(9-11)22(20,21)14-5-12(15)4-13(16)6-14/h2-6,11H,7-9H2,1H3 |
InChIキー |
KLIXLAAOJACBHD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1CC2CN(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B12280540.png)
